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molecular formula C10H8F3N3O2 B8375844 Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cat. No. B8375844
M. Wt: 259.18 g/mol
InChI Key: FCHKHXQTVFQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

A mixture of 5-bromo-2-trifluoromethyl-pyrimidine (1.0 g, 4.41 mmol) and cyano-acetic acid ethyl ester (1.0 g, 4.41 mmol) was added into a suspension of t-BuOK (17.64 mL, 17.64 mmol, 1M in THF) in 1,4-dioxane (10 mL) under Ar atmosphere. To the resulting mixture was added a solution of Pd(OAc)2 (10 mg, 44.1 μmol) and dppf (48.9 mg, 88.2 μmol) in 1,4-dioxane (1 mL). The resulting mixture was heated to 70° C. for 1 h. The reaction mixture was adjusted pH to 7˜8 with 1N AcOH and extracted with EtOAc (3×20 ml). The organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (EtOAc:petroleum ether=1:10) to give cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester (140 mg, yield: 12.3%). 1H NMR (CDCl3 400 Hz): δ9.03 (s, 2H), 4.88 (s, 1H), 4.34 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17.64 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Four
Name
Quantity
48.9 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.[CH2:12]([O:14][C:15](=[O:19])[CH2:16][C:17]#[N:18])[CH3:13].CC([O-])(C)C.[K+].CC(O)=O>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH2:12]([O:14][C:15](=[O:19])[CH:16]([C:17]#[N:18])[C:2]1[CH:3]=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1)[CH3:13] |f:2.3,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Step Two
Name
Quantity
17.64 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
48.9 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc:petroleum ether=1:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=1C=NC(=NC1)C(F)(F)F)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 12.3%
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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